Technical Guide: Synthesis of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin
Technical Guide: Synthesis of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin
The following technical guide details the synthesis of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin (often abbreviated as MDMMC), a highly specific fluorogenic probe used for the detection of thiol-containing compounds (e.g., glutathione, cysteine) in biological systems.
[1]
Executive Summary & Application Profile
Target Molecule: 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin (MDMMC)
CAS Registry: 97744-90-6
Primary Application: Fluorogenic labeling of thiols (SH groups) in HPLC and fluorescence microscopy.
Mechanism of Action: The maleimide moiety undergoes a Michael addition with thiols, stabilizing the fluorophore and resulting in a strong fluorescence increase (typically
Synthetic Strategy Overview
Unlike simple coumarins synthesized via direct Pechmann condensation, the introduction of the maleimide group at the 3-position requires a specific amine precursor: 3-amino-6,7-methylenedioxy-4-methylcoumarin .
Direct nitration of 4-methylcoumarins typically occurs on the electron-rich benzene ring (positions 6 or 8), making it unsuitable for accessing the 3-amino derivative. Therefore, this protocol utilizes a modified Pechmann-Knoevenagel approach using a nitrogen-functionalized
Retrosynthetic Analysis
The synthesis is disconnected into three logical phases:
-
Maleimide Formation: From the 3-amino precursor and maleic anhydride.
-
Amine Generation: Hydrolysis of a 3-acetamido intermediate.
-
Core Construction: Cyclization of Sesamol with Ethyl 2-acetamidoacetoacetate .
Figure 1: Retrosynthetic disconnection showing the modified Pechmann route.
Detailed Experimental Protocol
Phase 1: Preparation of the Reagent (Ethyl 2-acetamidoacetoacetate)
Note: If not commercially available, this reagent must be synthesized fresh to ensure high yields in the Pechmann step.
Reagents: Ethyl acetoacetate, Sodium nitrite (NaNO
-
Nitrosation: Dissolve ethyl acetoacetate (0.1 mol) in glacial acetic acid. Cool to 0–5°C. Add a saturated aqueous solution of NaNO
(0.11 mol) dropwise. Stir for 2 hours to form Ethyl 2-oximinoacetoacetate . -
Reductive Acetylation: To the oximino solution, add acetic anhydride (0.3 mol). Then, add Zinc dust (0.3 mol) in small portions while maintaining the temperature below 40°C.
-
Workup: Filter off the zinc residues. Pour the filtrate into ice water. The product, Ethyl 2-acetamidoacetoacetate , typically precipitates or can be extracted with dichloromethane. Recrystallize from ethanol.
Phase 2: Core Synthesis (Modified Pechmann Condensation)
Objective: Construct the coumarin core with the protected nitrogen at position 3.
Reagents:
-
Sesamol (3,4-methylenedioxyphenol): 10 mmol (1.38 g)
-
Ethyl 2-acetamidoacetoacetate: 10 mmol (1.87 g)
-
SO
): 5 mL (Catalyst/Solvent)
Protocol:
-
Mixing: In a 50 mL round-bottom flask, combine Sesamol and Ethyl 2-acetamidoacetoacetate.
-
Cyclization: Place the flask in an ice bath (0°C). Add concentrated H
SO dropwise with constant stirring. The reaction is exothermic; ensure temperature remains <10°C to prevent charring. -
Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 18–24 hours. The mixture typically thickens.
-
Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. A solid precipitate will form.[3]
-
Purification: Filter the solid, wash thoroughly with cold water (until filtrate is neutral), and dry. Recrystallize from ethanol to obtain 3-acetamido-6,7-methylenedioxy-4-methylcoumarin .
-
Yield Expectation: 60–75%
-
Appearance: Pale yellow needles.[1]
-
Phase 3: Deprotection (Hydrolysis to Amine)
Objective: Liberate the free amine at position 3.
Reagents:
Protocol:
-
Reflux: Suspend the acetamido intermediate (1 g) in a mixture of ethanol (10 mL) and conc. HCl (5 mL). Reflux for 1–2 hours. The solid will dissolve and eventually reprecipitate as the hydrochloride salt or free amine upon cooling.
-
Neutralization: Pour into ice water. Neutralize carefully with 10% NaHCO
solution to pH 7–8. -
Isolation: Filter the yellow precipitate of 3-amino-6,7-methylenedioxy-4-methylcoumarin .
-
Drying: Dry in a vacuum oven at 50°C.
-
Checkpoint: Verify structure via IR (appearance of primary amine doublet at 3300–3400 cm
).
-
Phase 4: Maleimide Formation (The Target)
Objective: Convert the primary amine to the maleimide fluorophore.
Reagents:
-
3-Amino-6,7-methylenedioxy-4-methylcoumarin
-
Maleic anhydride
-
Acetic anhydride (Ac
O) -
Sodium acetate (NaOAc) anhydrous[5]
Protocol:
-
Maleamic Acid Formation: Dissolve the amine (1 mmol) in dry acetone or dioxane (5 mL). Add Maleic anhydride (1.1 mmol). Stir at room temperature for 2–4 hours. The intermediate maleamic acid usually precipitates. Filter and dry.[1][3][6][7]
-
Cyclodehydration: Suspend the maleamic acid in Acetic Anhydride (3 mL) containing fused Sodium Acetate (0.5 mmol).
-
Heating: Heat the mixture at 90–100°C for 1–2 hours. The solution will clarify.
-
Workup: Cool and pour onto ice water. The target 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin will precipitate.
-
Purification: Filter and wash with water.[1][3] Recrystallize from benzene/cyclohexane or ethanol/water.
-
Final Appearance: Yellow crystalline powder.
-
Purity Check: HPLC (>98%).[8]
-
Process Flow Diagram
Figure 2: Step-by-step reaction workflow from raw materials to the final fluorogenic probe.
Quantitative Data & Optimization
| Parameter | Optimal Condition | Impact of Deviation |
| H | 0–10°C | >15°C leads to sulfonation of the aromatic ring (yield loss). |
| Hydrolysis Time (Step 3) | 1.5 hours | Too long degrades the lactone ring; too short leaves acetyl group. |
| Cyclization Catalyst (Step 4) | NaOAc/Ac | HMDS/ZnCl |
| Final Purity | >98% (HPLC) | Impurities (unreacted amine) cause high background fluorescence. |
Safety & Handling
-
Sesamol: Irritant. Avoid contact with skin.
-
Maleic Anhydride: Potent sensitizer and respiratory irritant. Weigh in a fume hood.
-
Sulfuric Acid: Corrosive. Use appropriate PPE (gloves, face shield).
-
Product Storage: The maleimide group is moisture-sensitive. Store the final product at -20°C, desiccated, and protected from light.
References
-
Pechmann Condensation Mechanism: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. Link
- Synthesis of 3-Aminocoumarins: Kudale, A. S., et al. (2014). Synthesis and antimicrobial activity of some new 3-acetamido-coumarins. Journal of Chemical and Pharmaceutical Research, 6(5), 1156-1160.
-
Maleimide Functionalization: Corrie, J. E. T. (1994). Thiol-reactive fluorescent probes for protein labeling. Journal of the Chemical Society, Perkin Transactions 1, 2975-2982. Link
-
Target Molecule Verification: TCI Chemicals. Product M0881: 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin.[9][8][10] Link
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